molecular formula C17H13ClN4O2 B2654979 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 946307-30-8

1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2654979
CAS No.: 946307-30-8
M. Wt: 340.77
InChI Key: MKTXEBWUNYLWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel chemical hybrid designed for pharmaceutical and life sciences research. It incorporates a 1,2,4-oxadiazole unit, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide range of biological activities . The 1,2,4-oxadiazole ring is a key structural motif in several bioactive molecules and is valued for its metabolic stability and ability to serve as an ester or amide surrogate, which can improve the drug-like properties of compounds . The integration of a pyrrolidine ring, a feature found in various natural alkaloids and synthetic bioactive molecules, further enhances the potential of this compound for interaction with biological targets . This specific hybrid structure is of significant interest for screening in anticancer and antimicrobial discovery programs. The 1,2,4-oxadiazole scaffold has demonstrated promising mechanisms in oncology research, including the inhibition of critical enzymes such as thymidylate synthase, HDAC, and topoisomerase II . Furthermore, molecular hybrids combining oxadiazole and pyrrolidine pharmacophores have shown potent inhibitory activity against bacterial enzymes like DNA gyrase and topoisomerase IV, suggesting potential for the development of new antibacterial agents . This compound is intended for research use to explore these and other biological pathways.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-2-1-3-14(9-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-4-6-19-7-5-11/h1-7,9,12H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTXEBWUNYLWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the oxadiazole ring.

    Formation of the pyrrolidinone core: This can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The pyridinyl and oxadiazole rings can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with modifications in the phenyl ring, oxadiazole substituents, or heterocyclic cores. Below is a detailed comparison based on the provided evidence:

Substituent Variations on the Phenyl Ring

  • 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Key Difference: The phenyl group is substituted with both chlorine (3-position) and fluorine (4-position), compared to the target compound’s single 3-chlorophenyl group. The cyclopropyl substituent on the oxadiazole may reduce steric bulk compared to the pyridinyl group, affecting solubility and target selectivity .
  • 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ51589, ):

    • Key Difference : The phenyl ring is substituted with fluorine at the 4-position instead of chlorine at the 3-position.
    • Impact : Fluorine’s smaller atomic radius and lower lipophilicity compared to chlorine may reduce steric hindrance and alter pharmacokinetic properties, such as metabolic stability and bioavailability .

Heterocyclic Core Modifications

  • 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (): Key Difference: Replaces the oxadiazole with an oxazole ring and introduces a tetrahydroquinoline scaffold. The tetrahydroquinoline core may enhance aromatic stacking interactions but increase molecular rigidity .
  • 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one ():

    • Key Difference : Substitutes the oxadiazole-pyridinyl group with a diazo-acetyl functional group.
    • Impact : The diazo group introduces photolability and reactivity, limiting its utility in stable drug formulations but enabling applications in photoaffinity labeling or prodrug activation .

Functional Group Variations

  • 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one (): Key Difference: Replaces the pyrrolidin-2-one and oxadiazole with a pyridazinone and pyrazole system. Impact: The pyridazinone core offers distinct hydrogen-bonding capabilities, while the trifluoromethyl group enhances electronegativity and bioavailability. However, increased molecular weight (452.22 g/mol vs. ~324 g/mol for the target compound) may reduce solubility .

Structural and Property Comparison Table

Compound Name Phenyl Substituent Heterocycle/Functional Group Molar Mass (g/mol) Key Features Reference
Target Compound 3-Chlorophenyl Pyridin-4-yl-1,2,4-oxadiazole ~324* High metabolic stability, lipophilic -
1-(3-Chloro-4-fluorophenyl)-... () 3-Chloro-4-fluorophenyl Cyclopropyl-1,2,4-oxadiazole - Enhanced electronegativity
BJ51589 () 4-Fluorophenyl Pyridin-4-yl-1,2,4-oxadiazole 324.31 Reduced steric hindrance
1-[2-(4-Nitrophenyl)-... () 4-Nitrophenyl Oxazole-tetrahydroquinoline - Aromatic stacking potential
Compound 4-Chlorophenyl Pyridazinone-pyrazole 452.22 High electronegativity, bioavailable

*Estimated based on BJ51589’s molar mass (324.31 g/mol) and structural similarity.

Research Implications

  • Electronic Effects : Chlorine and fluorine substituents modulate electron density, influencing binding to targets like enzymes or receptors.
  • Heterocycle Stability : Oxadiazoles generally outperform oxazoles and diazo groups in metabolic stability, critical for drug design .
  • Solubility vs. Lipophilicity : Pyridinyl groups improve solubility via hydrogen bonding, while chlorophenyl groups enhance membrane permeability .

Biological Activity

The compound 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of the oxadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5OC_{17}H_{16}ClN_5O with a molecular weight of approximately 343.79 g/mol. The structure features a chlorophenyl group and a pyridinyl oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. The mechanisms include:

  • Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and metastasis. For instance, they can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .
  • Antiproliferative Effects : The compound has shown cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The structural modifications in oxadiazoles play a crucial role in enhancing their cytotoxic properties .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals and reduces oxidative stress

Case Studies

  • Anticancer Activity : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of HDAC and subsequent activation of pro-apoptotic pathways .
  • Antimicrobial Properties : The compound was tested against common bacterial pathogens, showing effective inhibition at concentrations below 100 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections .
  • Anti-inflammatory Effects : In vitro assays indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.